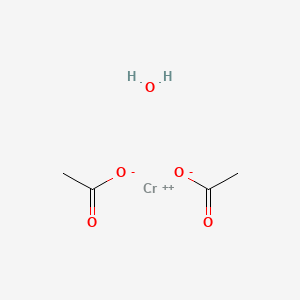

Chromous acetate monohydrate

説明

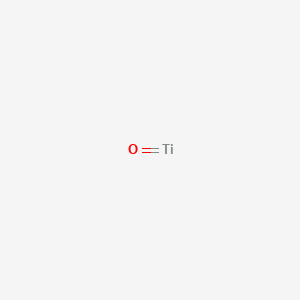

Chromous acetate monohydrate, also known as Chromium (II) acetate hydrate, is a coordination compound with the formula Cr2(CH3CO2)4(H2O)2 . This compound is often abbreviated as Cr2(OAc)4(H2O)2 . It is a brick-red solid that appears as a dusty rose powder and is moderately soluble in water . It decomposes to Chromium oxide on heating .

Synthesis Analysis

The synthesis of Chromous acetate monohydrate was once a standard test of the synthetic skills of students due to its sensitivity to air . The starting material for the synthesis is potassium dichromate K2Cr2O7 which is reduced by zinc metal in the presence of strong acid (HCl) . During this reduction reaction, there are many informative color changes as chromium cycles through a number of its oxidation states .Molecular Structure Analysis

The Cr2(OAc)4(H2O)2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom . The chromium atoms are joined by a quadruple bond .Chemical Reactions Analysis

The Cr(II) ion is readily oxidized: Cr2+ ⇌ Cr3+ + e– Eo ox = +0.41 V . Thus, to successfully complete a synthesis its compounds must be protected from air . The Cr(II) ion is also a strong reducing agent which is capable of reducing water producing hydrogen gas .Physical And Chemical Properties Analysis

Chromous acetate monohydrate has a molar mass of 376.2 g/mol . It has a density of 1.79 g/cm3 and is soluble in hot water and methanol . It is a reddish diamagnetic powder .科学的研究の応用

Structural Analysis: Chromous acetate has been analyzed for its structural properties, revealing insights into metal-to-metal bonds. Studies showed that both chromous and cupric acetate are monoclinic and suggested direct interaction between metal atoms in these compounds (Niekerk & Schoening, 1953).

Solution Characterization: Research has characterized aqueous solutions of Cr(II) acetate monohydrate, focusing on UV-vis spectrophotometry and 1H NMR to study their kinetics. This study provides insights into the stability and behavior of these solutions (Vargas-Vasquez, Romero-Zerón, & MacMillan, 2009).

Surface Reactions: Research on the conversion of acetic acid to acetone on chromia, and the decomposition of chromium acetate, has contributed to understanding the surface reaction mechanisms and the role of chromous acetate in these processes (Swaminathan & Kuriacose, 1970).

Synthesis Methods: There has been development in the synthesis methods of chromous acetate, with studies reporting simpler and more efficient routes for producing crystalline anhydrous dichromium(II) tetraacetate (Levy, Bogoslavsky, & Bino, 2012).

Safety And Hazards

将来の方向性

There has been considerable interest in the dimeric structure of Cr2(CH3CO2)4(H2O)2 because it has a relatively short Cr−Cr distance, so much so that it suggests the possibility of a quadruple bond . A new, gram-scale synthesis method called ligand vapor diffusion (LVD) has been proposed to synthesize high-quality chromium (II) acetate with axial ligands .

特性

IUPAC Name |

chromium(2+);diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGMCLNOCJDESP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343317 | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromous acetate monohydrate | |

CAS RN |

14976-80-8 | |

| Record name | Chromous acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(2+) salt, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMOUS ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)